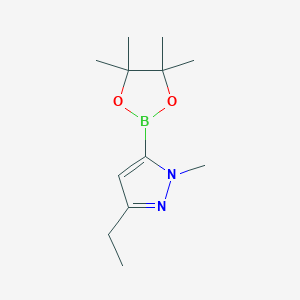
3-Ethyl-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boronic acid derivative with a complex molecular structure. This compound is known for its utility in various chemical reactions, particularly in cross-coupling reactions that are pivotal in organic synthesis.
作用機序
Target of Action
Similar compounds have been reported to inhibit bromodomains , which are protein domains that recognize acetylated lysine residues, playing a crucial role in regulating gene expression.
Mode of Action
Based on the known actions of similar compounds, it may interact with its targets (such as bromodomains) and inhibit their function . This inhibition could lead to changes in gene expression and cellular function.
Result of Action
Inhibition of bromodomains could potentially lead to changes in gene expression, impacting cellular proliferation and differentiation .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves the following steps:
Boronic Acid Formation: The starting material, 1-methyl-1H-pyrazole-5-boronic acid pinacol ester, undergoes a series of reactions to introduce the ethyl group at the 3-position.
Cross-Coupling Reactions: The boronic acid derivative is then subjected to cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise control over temperature and pressure to ensure high yield and purity. The use of catalysts, such as palladium or nickel, is common to facilitate the cross-coupling reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce the boronic acid group.
Substitution: Substitution reactions are common, where the boronic acid group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts and various ligands are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various hydroxylated and carboxylated derivatives.
Reduction Products: Reduced boronic acids and boronic esters.
Substitution Products: A wide range of functionalized pyrazoles.
科学的研究の応用
Chemistry: This compound is extensively used in cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules. It is particularly useful in the construction of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is used as a probe to study enzyme activities and biochemical pathways. Its boronic acid group can interact with various biomolecules, making it a valuable tool in biochemistry.
Medicine: The compound has potential applications in drug discovery and development. Its ability to form stable complexes with biological targets makes it a candidate for therapeutic agents.
Industry: In the chemical industry, it is used as an intermediate in the synthesis of various fine chemicals and materials. Its versatility in chemical reactions makes it a valuable building block.
類似化合物との比較
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole: This compound is structurally similar but has an imidazole ring instead of a pyrazole ring.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic acid derivative without the pyrazole or imidazole ring.
Uniqueness: 3-Ethyl-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is unique due to its combination of the pyrazole ring and the boronic acid group, which allows for diverse chemical reactivity and biological activity. This combination is not found in simpler boronic acid derivatives or other heterocyclic compounds.
特性
IUPAC Name |
3-ethyl-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BN2O2/c1-7-9-8-10(15(6)14-9)13-16-11(2,3)12(4,5)17-13/h8H,7H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXYSAPREJHULS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NN2C)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
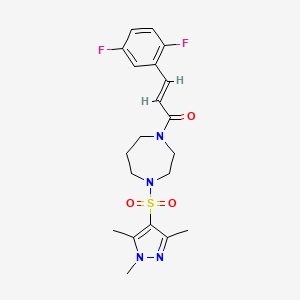
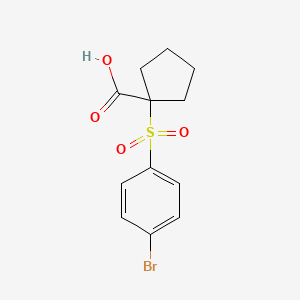
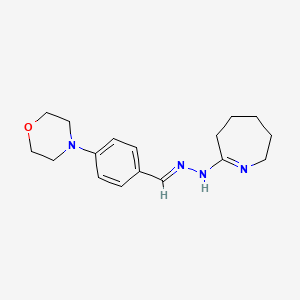

![1-{2-Hydroxy-3-[3-(trifluoromethyl)phenoxy]propyl}-3-[3-(2-oxoazetidin-1-yl)phenyl]urea](/img/structure/B2894149.png)
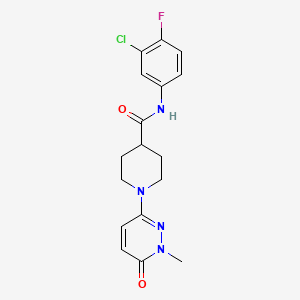
![ethyl 2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetate](/img/structure/B2894151.png)
![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[(2,6-difluorophenyl)methyl]acetamide](/img/structure/B2894153.png)
![(2Z)-N-acetyl-2-[(2,4-dichlorophenyl)imino]-6-nitro-2H-chromene-3-carboxamide](/img/structure/B2894154.png)
![2-methyl-5-[(4-methylphenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2894155.png)
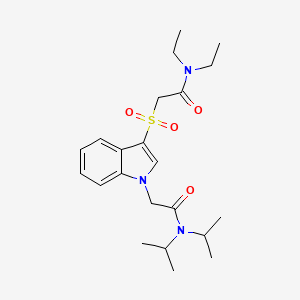
![N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide](/img/structure/B2894160.png)
![(2Z)-N-(2-chlorophenyl)-8-methoxy-2-[(4-methylbenzenesulfonamido)imino]-2H-chromene-3-carboxamide](/img/structure/B2894161.png)

